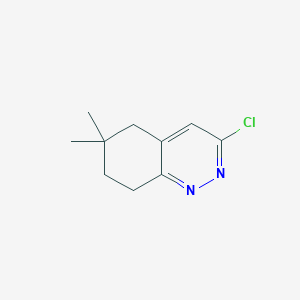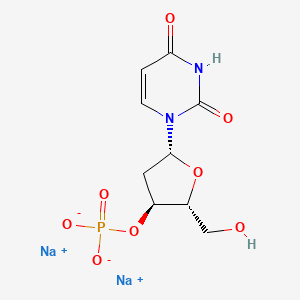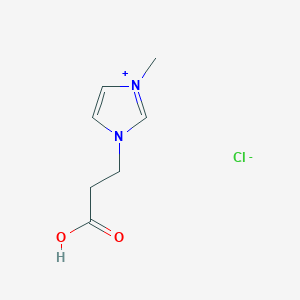
1-(2-Carboxyethyl)-3-methylimidazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Carboxyethyl)-3-methylimidazolium chloride is a chemical compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and the ability to dissolve a wide range of substances. The presence of a carboxyethyl group and a methyl group attached to the imidazolium ring enhances its solubility and reactivity, making it useful in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2-Carboxyethyl)-3-methylimidazolium chloride typically involves the reaction of imidazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
1-(2-Carboxyethyl)-3-methylimidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide, to form different ionic liquids. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. .
Applications De Recherche Scientifique
1-(2-Carboxyethyl)-3-methylimidazolium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Industry: The compound is used in the production of advanced materials, such as ionic liquid-based polymers and composites
Mécanisme D'action
The mechanism of action of 1-(2-Carboxyethyl)-3-methylimidazolium chloride involves its interaction with various molecular targets and pathways. The carboxyethyl group can form hydrogen bonds with other molecules, enhancing its solubility and reactivity. The imidazolium ring can interact with nucleophiles and electrophiles, facilitating various chemical reactions. These interactions enable the compound to act as a catalyst, solvent, or reactant in different applications .
Comparaison Avec Des Composés Similaires
1-(2-Carboxyethyl)-3-methylimidazolium chloride can be compared with other imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium chloride and 1-ethyl-3-methylimidazolium chloride. While these compounds share similar properties, the presence of the carboxyethyl group in this compound enhances its solubility and reactivity, making it more versatile in various applications. Other similar compounds include 1-(2-Carboxyethyl)-3-ethylimidazolium chloride and 1-(2-Carboxyethyl)-3-propylimidazolium chloride .
Propriétés
Formule moléculaire |
C7H11ClN2O2 |
|---|---|
Poids moléculaire |
190.63 g/mol |
Nom IUPAC |
3-(3-methylimidazol-3-ium-1-yl)propanoic acid;chloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-8-4-5-9(6-8)3-2-7(10)11;/h4-6H,2-3H2,1H3;1H |
Clé InChI |
WOPHKTUZICMKFE-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CN(C=C1)CCC(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14880133.png)
![6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14880141.png)

![3-[(furan-2-ylmethyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14880150.png)
![2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol](/img/structure/B14880156.png)
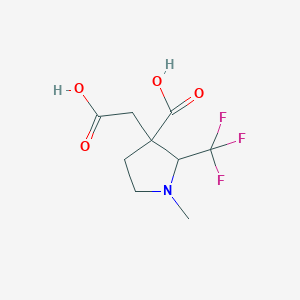
![1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine](/img/structure/B14880160.png)
![5-mercapto-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14880168.png)
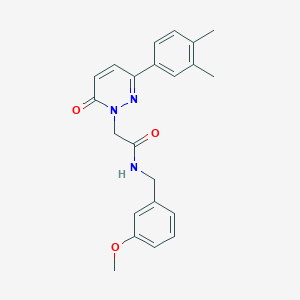
![Ethyl 4-({7-[(dimethylamino)methyl]-6-hydroxy-1,2-benzoxazol-3-yl}methoxy)benzoate](/img/structure/B14880177.png)

